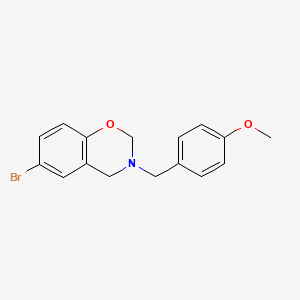![molecular formula C19H15N3O B11084537 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11084537.png)
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both an indole and a quinazolinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multistep reactions starting from readily available precursors. One common approach involves the condensation of 1H-indole-3-carbaldehyde with appropriate amines and subsequent cyclization to form the quinazolinone ring . The reaction conditions often include the use of acidic or basic catalysts, solvents like toluene or ethanol, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole or quinazolinone rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indole or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are often structurally diverse quinazolinone and indole derivatives, which can exhibit a range of biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[(E)-2-(1H-Indol-3-yl)vinyl]hetarenes: Diese Verbindungen teilen eine ähnliche Indol-Ethenyl-Verknüpfung, unterscheiden sich jedoch im heterocyclischen Kern.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamid: Diese Verbindung enthält ein Indol-Molekül, hat aber eine andere Kernstruktur und funktionelle Gruppen.
Einzigartigkeit
2-[(E)-2-(1H-Indol-3-yl)ethenyl]-3-methylchinazolin-4(3H)-on ist aufgrund seiner spezifischen Kombination aus einem Indol-Molekül und einem Chinazolinon-Kern einzigartig. Diese einzigartige Struktur trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei, was sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche Studien macht.
Eigenschaften
Molekularformel |
C19H15N3O |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C19H15N3O/c1-22-18(21-17-9-5-3-7-15(17)19(22)23)11-10-13-12-20-16-8-4-2-6-14(13)16/h2-12,20H,1H3/b11-10+ |
InChI-Schlüssel |
ZHIDKAJXDWMSEO-ZHACJKMWSA-N |
Isomerische SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Diethyl-1-(pyrrolidin-1-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11084462.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-(morpholin-4-yl)propanamide](/img/structure/B11084464.png)
![1-Naphthalen-1-yl-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11084474.png)
![Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate](/img/structure/B11084482.png)
![N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11084483.png)
![N-(4-chlorophenyl)-2-{5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11084484.png)
![(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11084486.png)


![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11084507.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B11084515.png)
![2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11084523.png)
![6-Methyl-2-[(2,4,6-trimethylphenyl)methylthio]pyrimidin-4-ol](/img/structure/B11084525.png)
![6-tert-Butyl-8-[(2-chloro-benzylidene)-amino]-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B11084526.png)
